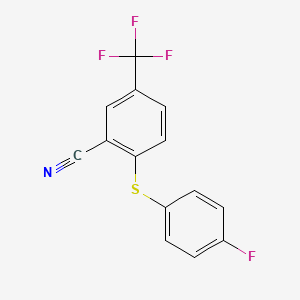

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, also known as FST-100, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FST-100 belongs to the class of compounds known as thienopyridines, which have been studied extensively for their biological activities.

Aplicaciones Científicas De Investigación

Polymer Chemistry

In polymer chemistry, compounds analogous to 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can be utilized in the synthesis of high glass-transition temperature and organosoluble polymers. For example, novel arylene ether polymers with high thermal stability and outstanding glass-transition temperatures up to 332 °C have been synthesized using Suzuki-coupling reactions that involve the displacement of fluorine atoms on the terminal benzene ring, akin to the reactions that might involve the compound . These polymers, soluble in a wide range of organic solvents, exhibit potential for applications in the production of transparent and flexible films, particularly for optical materials in the visible light spectrum due to their lack of absorption in this region (Huang et al., 2007).

Nucleophilic Aromatic Substitution

The fluorine atoms in compounds like 2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile can undergo nucleophilic aromatic substitution, paving the way for the synthesis of novel (pentafluorosulfanyl)benzenes. This is exemplified by the preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various synthetic routes, including direct fluorination and fluorodenitration processes. The resultant compound's reactivity towards nucleophilic substitution with oxygen, sulfur, and nitrogen nucleophiles to yield disubstituted (pentafluorosulfanyl)benzenes highlights the potential of such fluorinated compounds in the synthesis of advanced materials with unique properties (Ajenjo et al., 2016).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NS/c15-11-2-4-12(5-3-11)20-13-6-1-10(14(16,17)18)7-9(13)8-19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWNEVDGABJOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Fluorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2812194.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2812196.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2812199.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2812200.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2812201.png)

![7-Phenyl-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2812203.png)

![(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate](/img/structure/B2812204.png)

![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)

![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2812206.png)

![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2812215.png)

![N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2812216.png)